Geranyl acetate

Catalog No.
S609880
CAS No.
105-87-3
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranyl acetate

CAS Number

105-87-3

Product Name

Geranyl acetate

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] acetate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+

InChI Key

HIGQPQRQIQDZMP-DHZHZOJOSA-N

SMILES

CC(=CCCC(=CCOC(=O)C)C)C

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS
Soluble in most fixed oils; slightly soluble in propylene glycol.
Solubility in alcohol: 1 mL in 9 mL 70% alcohol
Insoluble in glycerol; soluble in alcohol, ether
For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page.
soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water
1 ml in 9 ml 70% alcohol (in ethanol)

Synonyms

(2E)- 3,7-Dimethyl-2,6-octadien-1-ol Acetate; (E)-3,7-Dimethyl-2,6-octadien-1-ol Acetate; Geraniol Acetate; (E)-3,7-Dimethyl-2,6-octadien-1-ol acetate; (E)-3,7-Dimethyl-2,6-octadienyl Acetate; 3,7-Dimethyl-2,6-octadien-1-ol Acetate; Acetic Acid (2E)-

Canonical SMILES

CC(=CCCC(=CCOC(=O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/COC(=O)C)/C)C

Anti-Microbial Properties:

Studies have shown that geranyl acetate exhibits antifungal and antibacterial properties. Research suggests that geranyl acetate and its derivatives like diepoxides can effectively inhibit the growth of various fungi, including Microsporum gypsum, responsible for athlete's foot and ringworm [].

Anti-Inflammatory and Pain-Reducing Properties:

Research indicates that geranyl acetate might possess anti-inflammatory and pain-reducing properties. Studies suggest it may modulate the activity of enzymes and signaling pathways involved in inflammation and pain perception []. However, further investigation is needed to understand its exact mechanism and potential therapeutic applications.

Anti-Cancer Properties:

Preliminary research suggests that geranyl acetate might exhibit anti-cancer properties. Studies have shown that it can induce cell death (apoptosis) and cell cycle arrest in colon cancer cells []. However, these studies are limited, and further research is necessary to evaluate its efficacy and potential risks in humans.

Other Potential Applications:

Aside from the mentioned areas, geranyl acetate is also being explored for its potential applications in:

  • Insecticidal activity: Studies suggest geranyl acetate might have insecticidal properties against specific insects [].
  • Food preservation: Geranyl acetate is recognized as "generally recognized as safe" (GRAS) by the US Food and Drug Administration (FDA) and is sometimes used as a food flavoring agent and preservative [].

Geranyl acetate is a terpenoid compound with the molecular formula C12H20O2C_{12}H_{20}O_{2} and a molecular weight of approximately 196.286 g/mol. It appears as a colorless liquid, though commercial samples may exhibit a yellowish tint. The compound emits a pleasant floral or fruity aroma, reminiscent of rose, making it popular in the fragrance industry. Geranyl acetate is insoluble in water but readily dissolves in organic solvents, contributing to its utility in various applications. It is primarily derived from essential oils such as Ceylon citronella, palmarosa, and geranium, and is commonly synthesized through the esterification of geraniol with acetic acid .

Typical of esters:

  • Hydrogenation: It can undergo hydrogenation to yield saturated derivatives, such as 3,7-dimethyloctyl acetate, when treated with hydrogen gas under specific conditions .
  • Hydrolysis: In the presence of water and an acid or base catalyst, geranyl acetate can hydrolyze back to geraniol and acetic acid.
  • Transesterification: This reaction can occur with other alcohols to form different esters, showcasing its versatility in organic synthesis.

Geranyl acetate exhibits various biological activities. It has been noted for its antimicrobial properties, making it useful in food preservation and cosmetic formulations. Additionally, studies have indicated that it may possess anti-inflammatory effects and can act as a natural insect repellent. The compound's pleasant aroma also contributes to its use in aromatherapy and as a flavoring agent .

The synthesis of geranyl acetate can be achieved through several methods:

  • Esterification: The most common method involves the esterification of geraniol with acetic acid or acetic anhydride using acidic catalysts such as sulfuric acid or ion exchange resins. This process typically shows high conversion rates .
  • Enzymatic Synthesis: Lipase-catalyzed reactions have been explored for the synthesis of geranyl acetate in organic solvents like n-hexane. This method is considered environmentally friendly and efficient .
  • Supercritical Fluid Techniques: Recent advancements include the use of supercritical carbon dioxide as a solvent for enzymatic reactions, providing an alternative approach to traditional synthetic methods .

Geranyl acetate finds extensive applications across various industries:

  • Fragrance Industry: It is widely used as a fragrance component in perfumes, soaps, and cosmetics due to its floral scent.
  • Food Industry: The compound serves as a flavoring agent in food products.
  • Pharmaceuticals: Its antimicrobial properties make it useful in certain medicinal formulations.
  • Aromatherapy: Due to its pleasant aroma, it is utilized in aromatherapy practices.

Research indicates that geranyl acetate interacts with various biological systems. For instance:

  • Antimicrobial Activity: Studies have demonstrated its effectiveness against several bacterial strains and fungi, highlighting its potential as a natural preservative .
  • Skin Irritation Potential: While generally recognized as safe for use in cosmetics, exposure can lead to skin and eye irritation in some individuals .

Geranyl acetate shares similarities with several other compounds, particularly within the category of terpenoids and esters. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
GeraniolC10H18OA precursor to geranyl acetate; has similar aroma
LinaloolC10H18OFloral scent; used in perfumes and flavorings
CitronellolC10H18OFound in citronella oil; known for insect-repelling properties
Beta-Geranyl AcetateC12H20O2Similar structure; also used in fragrances
Eugenyl AcetateC11H14O2Exhibits antimicrobial properties; used in perfumery

Uniqueness of Geranyl Acetate

Geranyl acetate's uniqueness lies in its specific floral aroma profile combined with its dual functionality as both a fragrance component and a potential antimicrobial agent. Unlike many similar compounds, it strikes a balance between being a desirable scent component while also offering practical applications in food preservation and cosmetics.

Physical Description

Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992)
Liquid
Clear colorless liquid with a sweet odor like lavender; [HSDB]
Solid
colourless liquid with a floral odou

Color/Form

Clear, colorless liquid

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

196.146329876 g/mol

Monoisotopic Mass

196.146329876 g/mol

Boiling Point

468 °F at 760 mmHg (NTP, 1992)
Approx. 242 °C with decomposition.
240.00 to 245.00 °C. @ 760.00 mm Hg

Flash Point

greater than 200 °F (NTP, 1992)
>212 °F (>100 °C) closed cup

Heavy Atom Count

14

Taste

Taste threshold values: Taste characteristics at 20 ppm: Green, floral, fruity with a citrus nuance
Sweet, fruity, overall nondescript taste with notes resembling those of banana, pear, apple and peach, but not a purely sweet aftertaste.

Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.907 at 77 °F (NTP, 1992) - Less dense than water; will float
0.9174 at 15 °C/15 °C
0.900-0.914

LogP

4.04 (LogP)
log Kow = 4.04

Odor

Odor of lavender
Sweet, fruity-floral, rosy, somewhat green and remotely Lavender-like odor of moderate tenacity.
Sweet, fragrant odo

Odor Threshold

Odor Threshold Low: 0.009 [mmHg]
Odor Threshold High: 0.46 [mmHg]
Odor threshold (detection) = 9 - 460 ppb
Aroma threshold values: Detection: 9 to 460 pp

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

< 25 °C

UNII

3W81YG7P9R

GHS Hazard Statements

Aggregated GHS information provided by 2260 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (80.53%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (78.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (19.87%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (78.19%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992)
0.03 [mmHg]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

105-87-3
33843-18-4
68311-13-7
16409-44-2

Metabolism Metabolites

ASSUMING THAT THESE TERPENE ESTERS ARE HYDROLYZED TO THE ALCOHOLS, THEY PROBABLY ARE THEN OXIDIZED IN PART TO AN ACID KNOWN AS HILDEBRANDT ACID... IN CASE OF GERANIOL, SOME REDUCED HILDEBRANDT ACID (@ 2-3 DOUBLE BOND) IS ALSO FORMED.

Wikipedia

Geranyl_acetate
Mexazolam

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Tonic

Methods of Manufacturing

Constituent of several essential oils; By heating geraniol and sodium acetate with acetic anhydride
N,N-Diethylgeranylamine, when heated with acetic anhydride at reflux temperature in the presence of anhydrous sodium acetate gives geranyl acetate in 59% yield.
Synthesis: from geraniol by acetylation or by fractional distillation of essential oils in which it is present.
Occurs in varying amounts in many essential oils: up to 60% in oils from Callitris and Eucalyptus species, and up to 14% in palmarosa oil. A smaller amount occurs in, for example, geranium, citronella, petitgrain, and lavender oils.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)-: ACTIVE
1-Octanol, 3,7-dimethyl-, 1-acetate, tetradehydro deriv.: INACTIVE
Reported uses: non-alcoholic beverages 5.68 ppm, frozen dairy 13.60 ppm, hard candy 17.86 ppm, baked goods 29.94 ppm, gelatins & puddings 11.41 ppm, chewing gum 32.75 ppm, syrups 1.0 ppm.
In public use before the 1920s.
Chemical irritants useful as repellents for brown treesnakes (Boiga irregularis) were identified. ... 10 g/L solutions delivered as aerosols of m-anisaldehyde, trans-anethole, cineole, cinnamaldehyde, citral, ethyl phenylacetate, eugenol, geranyl acetate or methyl salicylate all acted as potent irritants for brown treesnakes.

Analytic Laboratory Methods

GLC STUDIES OF ESSENTIAL OILS.

Dates

Modify: 2023-08-15
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem

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